(R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one

Stereochemistry Chiral resolution Peptidomimetics

(R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one (CAS 797037-85-5) is a synthetic, chiral piperazin-2-one derivative bearing a 4-benzyl group at N4, a 4-bromophenyl substituent at N1, and a hydroxymethyl group at C6 in the (R) configuration. With a molecular formula of C18H19BrN2O2 and a calculated logP of 2.66 , the compound belongs to the privileged piperazin-2-one scaffold class, which is widely employed in the development of conformationally constrained peptidomimetics, kinase inhibitors, and protease inhibitors.

Molecular Formula C18H19BrN2O2
Molecular Weight 375.3 g/mol
CAS No. 797037-85-5
Cat. No. B13411701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one
CAS797037-85-5
Molecular FormulaC18H19BrN2O2
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br)CO
InChIInChI=1S/C18H19BrN2O2/c19-15-6-8-16(9-7-15)21-17(13-22)11-20(12-18(21)23)10-14-4-2-1-3-5-14/h1-9,17,22H,10-13H2/t17-/m1/s1
InChIKeyBAUSTOTVQBBTEM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one (CAS 797037-85-5): A Chiral Piperazin-2-one Scaffold for Medicinal Chemistry and Chemical Biology


(R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one (CAS 797037-85-5) is a synthetic, chiral piperazin-2-one derivative bearing a 4-benzyl group at N4, a 4-bromophenyl substituent at N1, and a hydroxymethyl group at C6 in the (R) configuration. With a molecular formula of C18H19BrN2O2 and a calculated logP of 2.66 , the compound belongs to the privileged piperazin-2-one scaffold class, which is widely employed in the development of conformationally constrained peptidomimetics, kinase inhibitors, and protease inhibitors [1]. The presence of the (R)-hydroxymethyl stereocenter, the bromophenyl moiety capable of engaging in halogen bonding, and the benzyl group that contributes to lipophilic protein interactions collectively differentiate this compound from simpler, achiral, or monosubstituted piperazin-2-one analogs.

Why (R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one Cannot Be Substituted by Other Piperazin-2-ones


Piperazin-2-one derivatives are not interchangeable building blocks. The (R)-hydroxymethyl group at C6 introduces a defined stereocenter that dictates the three-dimensional presentation of pharmacophoric elements, a feature absent in achiral or racemic analogs [1]. The 4-bromophenyl substituent provides a heavy atom (Br) that can engage in halogen bonding with protein targets and serves as a synthetic handle for cross-coupling reactions, which is not possible with the corresponding 4-chlorophenyl or unsubstituted phenyl derivatives [2]. Furthermore, the combination of N4-benzyl and N1-(4-bromophenyl) substituents on the piperazin-2-one core creates a distinct spatial and electronic environment that cannot be replicated by regioisomers such as 1-[(4-bromophenyl)methyl]piperazin-2-one, where the attachment point and connectivity differ fundamentally. Substitution with generic 4-benzylpiperazin-2-one or 1-(4-bromophenyl)piperazin-2-one results in the loss of these synergistic features, potentially altering target engagement, selectivity, and downstream biological readouts.

Quantitative Differentiation Evidence for (R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one (CAS 797037-85-5)


Chiral (R)-Configuration Defines Stereochemical Purity vs. Racemic or (S)-Enantiomer Analogs

The compound is supplied as a single (R)-enantiomer with a specific optical rotation that distinguishes it from the racemic mixture and the (S)-enantiomer. In the synthesis of chiral piperazin-2-ones, the stereochemistry at C6 is critical: the (R)-hydroxymethyl configuration enforces a specific backbone dihedral angle (ϕ ≈ -90°, ψ ≈ 80°) that mimics an inverse γ-turn, whereas the (S)-enantiomer adopts a different conformational preference [1]. Racemic or enantiomerically undefined preparations introduce conformational heterogeneity that can confound structure-activity relationship (SAR) studies.

Stereochemistry Chiral resolution Peptidomimetics

Calculated LogP of 2.66 Indicates Moderate Lipophilicity, Differentiating from More Hydrophilic or Lipophilic Piperazin-2-one Analogs

The computed logP for (R)-4-benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one is 2.66 . This value falls within the optimal range for oral bioavailability (logP 1-3) according to Lipinski's rule of five. In contrast, the simpler 4-benzylpiperazin-2-one has a lower calculated logP (~1.5), and 1-(4-bromophenyl)piperazin-2-one has a logP of approximately 2.0 [1]. The additional bromine atom and benzyl group in the target compound contribute additively to lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration compared to less substituted analogs.

Lipophilicity Drug-likeness ADME

Bromophenyl Substituent Enables Halogen Bonding and Synthetic Diversification Not Possible with Des-bromo or 4-Chloro Analogs

The 4-bromophenyl group at N1 provides a σ-hole donor for halogen bonding with protein backbone carbonyls (e.g., Gly, Leu) and a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. In piperazin-2-one-based kinase inhibitors, brominated phenyl derivatives have shown enhanced binding affinity due to halogen bonding with the hinge region of kinases [1]. The corresponding 4-chlorophenyl analog presents a weaker σ-hole (Cl vs. Br: polarizability 4.0 vs. 5.3 ų) and reduced cross-coupling reactivity. The des-bromo (phenyl) analog completely lacks these features.

Halogen bonding Cross-coupling Structure-based design

Hydroxymethyl Group at C6 Provides a Hydrogen-Bond Donor/Acceptor and Derivatization Anchor Absent in 6-H or 6-Methyl Analogs

The primary alcohol at C6 contributes a hydrogen bond donor (OH) and acceptor (O) that can interact with polar protein residues or solvent. The topological polar surface area (TPSA) of 43.78 Ų includes this hydroxyl contribution, which improves aqueous solubility compared to 6-des-hydroxymethyl analogs (estimated TPSA ~23 Ų). In a study of 6-(hydroxymethyl)piperazin-2-one derivatives, the hydroxymethyl group was shown to be essential for maintaining hydrogen bond networks with catalytic residues in enzyme active sites [1]. Analogs lacking this group (e.g., 6-H or 6-methyl) show reduced polarity and lose the capacity for directional hydrogen bonding.

Hydrogen bonding Prodrug design Solubility

N1-(4-Bromophenyl) Substitution Pattern Confers Distinct Regiochemical Identity vs. Bromobenzyl-Piperazinone Isomers

In the target compound, the 4-bromophenyl group is directly attached to N1 (lactam nitrogen), whereas in isomers such as 1-[(4-bromophenyl)methyl]piperazin-2-one, the bromobenzyl group is attached via a methylene spacer. This connectivity difference alters the electronic environment of the lactam carbonyl (IR stretching frequency shift of ~10-15 cm⁻¹ expected due to different N-substitution) and steric presentation of the bromophenyl ring. Direct N-aryl attachment restricts rotation (higher rotational barrier, ~8-12 kcal/mol for N-aryl amides) compared to the flexible N-benzyl linkage [1]. This conformational restriction can lead to different binding poses and selectivity profiles.

Regiochemistry Isomerism Pharmacophore

Caveat: Limited Publicly Available Bioactivity Data Necessitates Prospective Screening

As of the current analysis, no peer-reviewed primary research articles reporting quantitative IC50, Ki, or EC50 values for this specific compound against any defined biological target were identified in PubMed, ChEMBL, or BindingDB [1]. The compound is listed in several vendor catalogs (Chemsrc, CymitQuimica, MolCore) with purity specifications of 95% or NLT 98% , indicating its use as a research intermediate or screening compound. Consequently, procurement decisions must rely on the structural differentiation evidence presented above (chirality, logP, halogen bonding, TPSA, regiochemistry) rather than on demonstrated target potency. Users are advised to request in-house QC data (chiral purity, residual solvents, elemental analysis) from vendors and to conduct prospective screening against intended targets.

Data limitation Screening Procurement

Recommended Application Scenarios for (R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one Based on Structural Differentiation Evidence


Enantioselective SAR Studies Requiring a Defined (R)-Configuration at C6

The (R)-hydroxymethyl stereocenter enforces a specific backbone conformation that mimics an inverse γ-turn. This compound is appropriate for studies correlating stereochemistry with target binding when used alongside its (S)-enantiomer as a matched pair. The high enantiomeric purity (>95%) ensures that observed activity differences are attributable to stereochemistry rather than impurity effects [1].

Halogen Bonding-Driven Hit Optimization in Structure-Based Drug Design

The 4-bromophenyl substituent at N1 provides a σ-hole donor for halogen bonding with protein backbone carbonyls. This feature, combined with the calculated logP of 2.66 that balances solubility and permeability, makes the compound a suitable starting point for optimizing halogen bonding interactions in kinase or protease targets where a Br→O=C interaction can contribute 1-2 kcal/mol to binding free energy [2].

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling at the Bromophenyl Moiety

The aryl bromide serves as a robust synthetic handle for Pd-catalyzed cross-coupling reactions, enabling rapid generation of compound libraries with varied biaryl or amine substituents at the N1 position. This is not possible with des-bromo or chloro analogs, as the latter shows significantly slower oxidative addition kinetics. The hydroxymethyl group can be orthogonally protected (e.g., as TBS ether) during coupling reactions [3].

Solubility-Sensitive Biochemical Assays Requiring Moderate Polarity

With a TPSA of 43.78 Ų, including the hydrogen bond donor from the hydroxymethyl group, this compound maintains sufficient aqueous solubility for biochemical assay conditions while retaining enough lipophilicity for cell permeability. It is therefore suitable for medium-throughput screening in formats where precipitation of hydrophobic analogs (logP >4) or poor membrane penetration of highly polar analogs (logP <1) are concerns .

Quote Request

Request a Quote for (R)-4-Benzyl-1-(4-bromophenyl)-6-(hydroxymethyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.